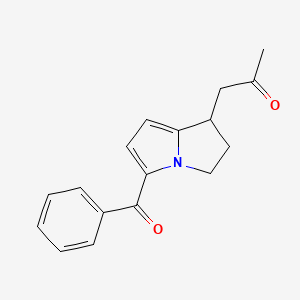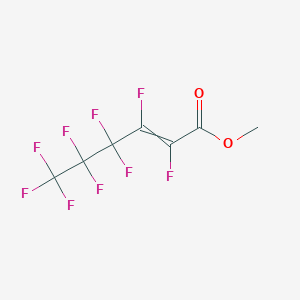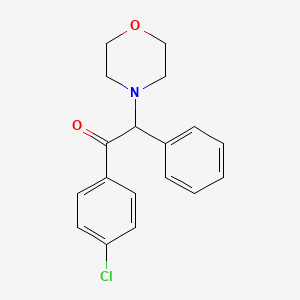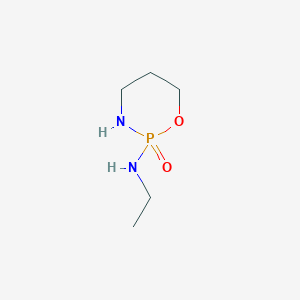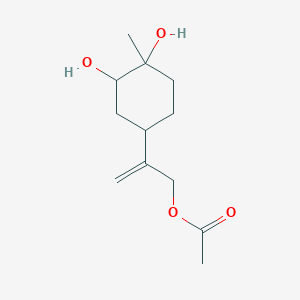![molecular formula C14H13NO3 B14396252 (6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid CAS No. 89650-65-7](/img/structure/B14396252.png)
(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds known as indoles. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound is characterized by a fused ring structure that includes a pyridine ring and an indole moiety, making it a unique and interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis is a well-known method for constructing indole rings, which can then be further modified to introduce the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, often using catalysts to increase yield and reduce reaction times. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of (6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7,8,9-Tetrahydropyrido[1,2-a]indole: Shares a similar core structure but lacks the acetic acid moiety.
Pyrido[4,3-d]pyrimidines: Another class of heterocyclic compounds with similar structural features but different functional groups.
Uniqueness
What sets (6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid apart is its unique combination of the indole ring with an acetic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
89650-65-7 |
|---|---|
Formule moléculaire |
C14H13NO3 |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
2-(6-oxo-8,9-dihydro-7H-pyrido[1,2-a]indol-10-yl)acetic acid |
InChI |
InChI=1S/C14H13NO3/c16-13-7-3-6-12-10(8-14(17)18)9-4-1-2-5-11(9)15(12)13/h1-2,4-5H,3,6-8H2,(H,17,18) |
Clé InChI |
QMBJMHGDMSEVCP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C3=CC=CC=C3N2C(=O)C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dimethyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B14396170.png)
![4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14396181.png)
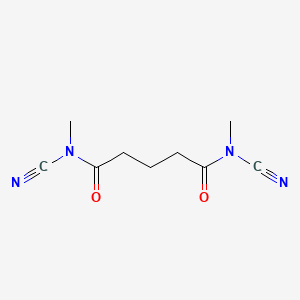
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene)](/img/structure/B14396188.png)
![2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14396199.png)
![(NE)-N-[1-(2-methyl-6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14396201.png)
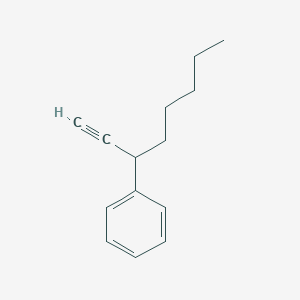
![5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14396207.png)
